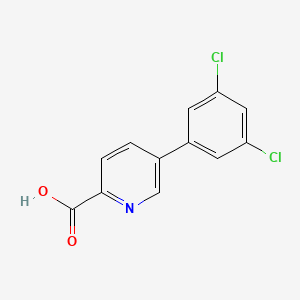
5-(3,5-Dichlorophenyl)picolinic acid
概要
説明
5-(3,5-Dichlorophenyl)picolinic acid is an organic compound with the molecular formula C12H7Cl2NO2. It is a derivative of picolinic acid, where the phenyl ring is substituted with two chlorine atoms at the 3 and 5 positions. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
作用機序
Target of Action
The primary target of 5-(3,5-Dichlorophenyl)picolinic acid is the auxin-signaling F-box protein 5 (AFB5) found in plants . This protein plays a crucial role in the growth and development of plants by regulating the process of auxin signaling, which is a primary growth hormone in plants .
Mode of Action
this compound interacts with its target, the AFB5 protein, by binding to it . This binding changes the structure of the AFB5 protein and disrupts its normal function . The disruption of the AFB5 protein’s function inhibits the process of auxin signaling, thereby affecting the growth and development of the plant .
Biochemical Pathways
The biochemical pathway affected by this compound is the auxin signaling pathway . By binding to the AFB5 protein, this compound disrupts the normal functioning of this pathway, leading to changes in the growth and development of the plant .
Result of Action
The result of the action of this compound is the inhibition of the growth and development of plants . This is achieved by disrupting the function of the AFB5 protein and, consequently, the auxin signaling pathway . This makes this compound a potential herbicide .
生化学分析
Biochemical Properties
5-(3,5-Dichlorophenyl)picolinic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with zinc finger proteins, where it binds to these proteins and alters their structure, thereby inhibiting their function . This interaction is crucial as zinc finger proteins are involved in various cellular processes, including DNA recognition, RNA packaging, and transcriptional activation.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the entry of enveloped viruses by targeting viral-cellular membrane fusion . This antiviral activity highlights its potential in therapeutic applications. Additionally, it can modulate immune cell activity, thereby impacting the immune response .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to zinc finger proteins, disrupting their zinc-binding ability and inhibiting their function . This binding leads to changes in gene expression and enzyme activity. Furthermore, it has been observed to interfere with viral membrane integrity, preventing the fusion of the virus with host cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of viral entry and modulation of immune responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to modulate immune cell activity without causing significant adverse effects . At higher doses, it can lead to toxicity, including neurotoxic effects such as brain necrosis and hemorrhage . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a catabolite of the amino acid tryptophan through the kynurenine pathway . This pathway is crucial for the production of several metabolites that play roles in neuroprotection, immune modulation, and cellular metabolism. The compound interacts with enzymes such as 3,6-dihydroxypicolinic acid decarboxylase, which catalyzes its conversion to 2,5-dihydroxypyridine .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is known to form complexes with divalent metal ions, which facilitate its transport across cell membranes . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . This localization is essential for its function, as it needs to be in proximity to its target proteins and enzymes to exert its effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dichlorophenyl)picolinic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same Suzuki-Miyaura coupling reaction, with optimizations for cost-effectiveness and efficiency. The choice of solvents, catalysts, and reaction conditions may vary to ensure the highest yield and purity of the final product .
化学反応の分析
Types of Reactions
5-(3,5-Dichlorophenyl)picolinic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in various substituted derivatives of the original compound .
科学的研究の応用
5-(3,5-Dichlorophenyl)picolinic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals
類似化合物との比較
Similar Compounds
Picolinic acid: The parent compound, which lacks the dichlorophenyl substitution.
3,5-Dichlorobenzoic acid: A similar compound with a dichlorophenyl group but without the picolinic acid moiety.
2,6-Dichloropyridine: Another related compound with chlorine substitutions on the pyridine ring.
Uniqueness
5-(3,5-Dichlorophenyl)picolinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dichlorophenyl group enhances its reactivity and potential biological activity compared to its parent compound, picolinic acid .
特性
IUPAC Name |
5-(3,5-dichlorophenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO2/c13-9-3-8(4-10(14)5-9)7-1-2-11(12(16)17)15-6-7/h1-6H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDXNGGKTSSOGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CC(=CC(=C2)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl {[1-(hydroxymethyl)cyclopropyl]methyl}carbamate](/img/structure/B1440824.png)
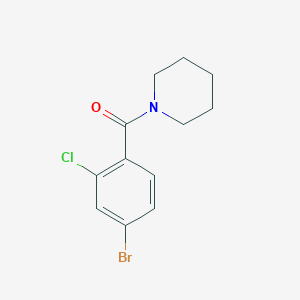
![2-[2-Fluoro-3-(trifluoromethyl)phenoxy]isonicotinic acid](/img/structure/B1440826.png)
![5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1440828.png)
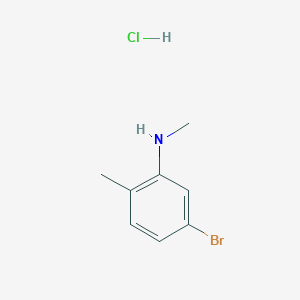
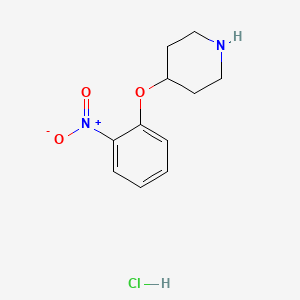
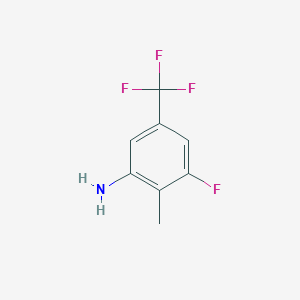
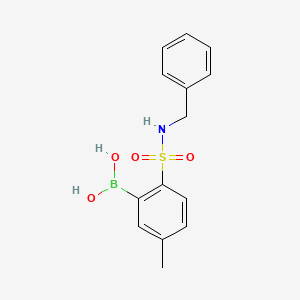

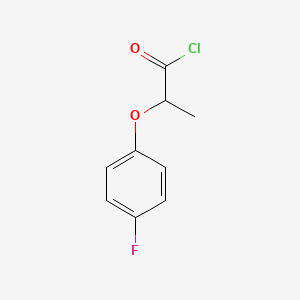
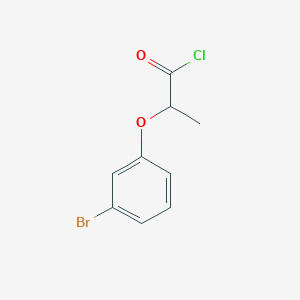
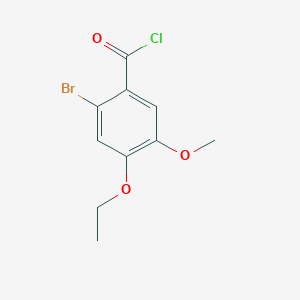

![8-Benzyl-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B1440846.png)
